molecular formula C10H12FNO B1330057 3-(4-Fluorophenyl)pyrrolidin-3-ol CAS No. 577986-35-7

3-(4-Fluorophenyl)pyrrolidin-3-ol

Cat. No. B1330057
M. Wt: 181.21 g/mol
InChI Key: SRXUUXXOHYMXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H12FNO . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-(4-Fluorophenyl)pyrrolidin-3-ol, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A specific synthesis method for this compound was not found in the available literature.


Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)pyrrolidin-3-ol includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Characterization

  • The compound 3-(4-Fluorophenyl)pyrrolidin-3-ol has been synthesized and characterized in various studies. For instance, a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, was synthesized using a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine (Sharma et al., 2013).

Fluoroionophore Development

  • The compound has been utilized in the development of fluoroionophores. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized for use as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Reactivity Study

  • A reactivity study of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, was conducted. This study involved synthesis, characterization, and an investigation of its potential for use in non-linear optics, as well as an assessment of its stability and sensitivity towards autoxidation (Murthy et al., 2017).

Analytical Characterization

  • Analytical characterization of compounds related to 3-(4-Fluorophenyl)pyrrolidin-3-ol is a significant area of research. For example, the synthesis and characterization of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for the synthesis of biologically active compounds, was reported (Wang et al., 2016).

Molecular Docking Studies

  • Molecular docking studies involving similar compounds have been conducted. One such study explored the potential of a pyrrolidine derivative as an inhibitor of the NAMPT enzyme, which could lead to new anti-cancer drugs (Venkateshan et al., 2019).

Biomedical Research

  • In the field of biomedical research, 3-(4-Fluorophenyl)pyrrolidin-3-ol derivatives have been explored for their potential as therapeutic agents. For example, derivatives of this compound were studied as anticoccidial agents, with the dimethylamine-substituted pyrrole being the most potent inhibitor in the assays conducted (Qian et al., 2006).

Drug Development

  • The compound and its derivatives have been investigated in the development of drugs. An example is the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, where substituted dihydropyridine-3-carboxamides were identified as potent and selective inhibitors (Schroeder et al., 2009).

Fluorescent Chemosensor Development

  • The compound has also been used in the development of fluorescent chemosensors. For instance, a pyrrolo[3,4-c]pyridine-based chemosensor was created for sensitivity to Fe3+/Fe2+ and applied in living HepG2 cells (Maity et al., 2018).

Future Directions

The pyrrolidine ring, a key feature of 3-(4-Fluorophenyl)pyrrolidin-3-ol, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests potential future directions in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(4-fluorophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXUUXXOHYMXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)pyrrolidin-3-ol

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